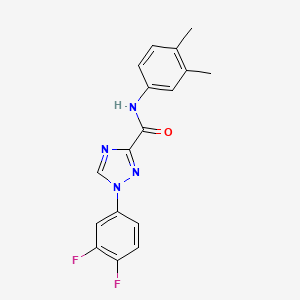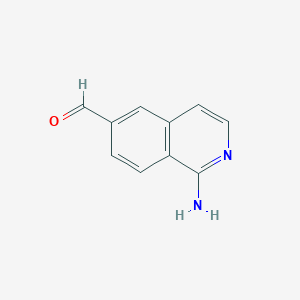
(1R,2R)-2-Cyclopropylcyclopentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-Cyclopropylcyclopentan-1-amine is a chiral amine compound characterized by a cyclopropyl group attached to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-Cyclopropylcyclopentan-1-amine typically involves the cyclopropanation of a suitable cyclopentane derivative. One common method is the reaction of cyclopentene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper, to form the cyclopropyl group. The resulting cyclopropylcyclopentane can then be subjected to amination reactions to introduce the amine group.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The amination step can be carried out using ammonia or primary amines under high-pressure conditions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-Cyclopropylcyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The cyclopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted cyclopropyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R)-2-Cyclopropylcyclopentan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of chiral catalysts and ligands for asymmetric synthesis.
Biology
In biological research, this compound can be used to study the effects of cyclopropyl groups on biological activity. It may serve as a model compound for investigating the interactions of cyclopropyl-containing molecules with biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its chiral nature and structural features make it a candidate for developing enantioselective drugs with specific biological activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be leveraged in the development of advanced materials with specific mechanical or chemical characteristics.
Mechanism of Action
The mechanism of action of (1R,2R)-2-Cyclopropylcyclopentan-1-amine involves its interaction with molecular targets through its amine and cyclopropyl groups. The amine group can form hydrogen bonds and electrostatic interactions with biological targets, while the cyclopropyl group can influence the compound’s binding affinity and selectivity. The specific pathways and targets involved depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-Cyclohexane-1,2-diamine: A structurally similar compound with a cyclohexane ring instead of a cyclopentane ring.
(1R,2R)-2-Methoxycyclopentan-1-ol: Another cyclopentane derivative with a methoxy group instead of a cyclopropyl group.
(1R,2R)-2-Aminocyclopentanol: A compound with an amino group and a hydroxyl group on the cyclopentane ring.
Uniqueness
(1R,2R)-2-Cyclopropylcyclopentan-1-amine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it valuable in applications requiring specific chiral and structural features that are not easily achieved with other similar compounds.
Properties
Molecular Formula |
C8H15N |
|---|---|
Molecular Weight |
125.21 g/mol |
IUPAC Name |
(1R,2R)-2-cyclopropylcyclopentan-1-amine |
InChI |
InChI=1S/C8H15N/c9-8-3-1-2-7(8)6-4-5-6/h6-8H,1-5,9H2/t7-,8-/m1/s1 |
InChI Key |
TVCRJNLSLIBAMF-HTQZYQBOSA-N |
Isomeric SMILES |
C1C[C@@H]([C@@H](C1)N)C2CC2 |
Canonical SMILES |
C1CC(C(C1)N)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl {[6-(2-methoxyethyl)-5,8-dioxo-5,6,7,8-tetrahydropyrrolo[3,4-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B13359756.png)




![1-[4-(difluoromethoxy)phenyl]-N-(4-isopropylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13359792.png)
![ethyl 5-cyano-2-methyl-4-[(E)-2-phenylethenyl]-6-thioxo-1,6-dihydro-3-pyridinecarboxylate](/img/structure/B13359799.png)
![(S)-3,3-Difluoro-8-azaspiro[4.5]decan-1-amine](/img/structure/B13359807.png)

![3-Bromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine](/img/structure/B13359811.png)


![4-Bromophenyl {3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13359834.png)
